

An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methoxycarbonyl)-2-nitrobenzoic acid

Cat. No.: B1603837

[Get Quote](#)

This guide provides a comprehensive technical overview of **4-(Methoxycarbonyl)-2-nitrobenzoic acid**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, spectral characteristics, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

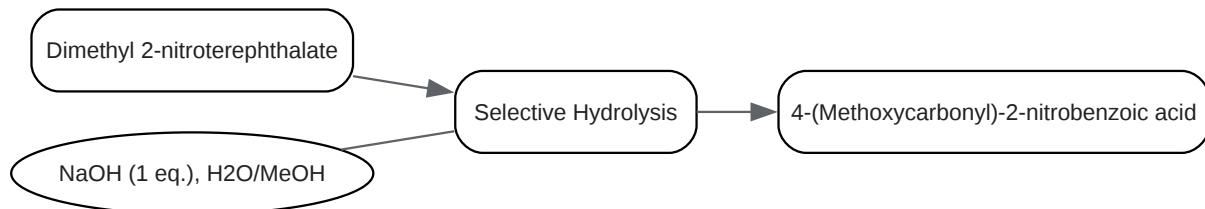
Introduction: A Molecule of Interest

4-(Methoxycarbonyl)-2-nitrobenzoic acid, with the PubChem CID 21906474, is an aromatic carboxylic acid bearing both a nitro group and a methoxycarbonyl (methyl ester) group.^[1] Its structure, a substituted benzoic acid, positions it as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential applications in pharmaceuticals and materials science. The interplay of the electron-withdrawing nitro group and the ester functionality on the aromatic ring dictates its reactivity and chemical behavior.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-(Methoxycarbonyl)-2-nitrobenzoic acid** is fundamental for its handling, application in reactions, and purification.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₆	[1]
Molecular Weight	225.15 g/mol	[1]
IUPAC Name	4-(methoxycarbonyl)-2-nitrobenzoic acid	[1]
CAS Number	55737-66-1	[2]
Appearance	Expected to be a solid	Inferred from related compounds
Solubility	Insoluble in water.	[2]
Storage Temperature	Keep Cold	[2]


Structural Representation:

Caption: 2D structure of **4-(Methoxycarbonyl)-2-nitrobenzoic acid**.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-(Methoxycarbonyl)-2-nitrobenzoic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and synthesis of analogous compounds. A common strategy for preparing substituted benzoic acids is the oxidation of a corresponding methyl-substituted precursor.

Proposed Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(Methoxycarbonyl)-2-nitrobenzoic acid**.

Experimental Protocol (Hypothetical):

This protocol is a conceptual outline based on the selective hydrolysis of a diester. The precise reaction conditions would require experimental optimization.

- Reaction Setup: To a solution of dimethyl 2-nitroterephthalate (1 equivalent) in a mixture of methanol and water, add a solution of sodium hydroxide (1 equivalent) dropwise at room temperature.
- Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-acid product.
- Work-up: Upon completion, the methanol is removed under reduced pressure. The aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
- Acidification: The aqueous layer is cooled in an ice bath and acidified with a dilute solution of hydrochloric acid until a precipitate is formed.
- Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

- Selective Hydrolysis: The use of one equivalent of sodium hydroxide is crucial for the selective hydrolysis of one of the two ester groups. The nitro group's electron-withdrawing effect can influence the reactivity of the adjacent ester group, potentially allowing for regioselective hydrolysis.
- Solvent System: A mixture of methanol and water is often used for hydrolysis reactions to ensure the solubility of both the organic substrate and the inorganic base.

- Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous solutions.

Spectroscopic Characterization

Direct experimental spectroscopic data for **4-(Methoxycarbonyl)-2-nitrobenzoic acid** is not widely published. However, the expected spectral features can be predicted based on the analysis of its functional groups and comparison with closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

- Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets and doublets of doublets). The proton ortho to the nitro group is expected to be the most downfield.
- Methoxy Protons (3H): The methyl group of the ester will appear as a sharp singlet, likely in the region of δ 3.9-4.1 ppm.
- Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be solvent-dependent.

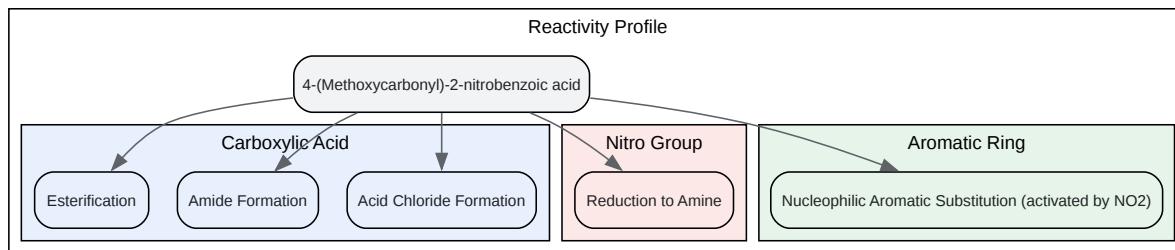
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

- Carbonyl Carbons: Two signals are expected for the carbonyl carbons of the carboxylic acid and the ester, likely in the range of δ 165-175 ppm.
- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.
- Methoxy Carbon: A signal for the methoxy carbon should appear around δ 52-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.


- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of $2500\text{-}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
- C=O Stretch (Carboxylic Acid and Ester): Two distinct carbonyl stretching vibrations are anticipated. The carboxylic acid C=O stretch will likely appear around $1700\text{-}1725\text{ cm}^{-1}$, while the ester C=O stretch will be at a slightly higher frequency, around $1720\text{-}1740\text{ cm}^{-1}$.
- N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around $1520\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1380\text{ cm}^{-1}$, respectively.
- C-O Stretch (Ester and Carboxylic Acid): C-O stretching bands will be present in the fingerprint region, typically between $1000\text{-}1300\text{ cm}^{-1}$.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[\text{M}]^+$ at m/z 225 would be expected. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 194), the carboxyl group (-COOH, m/z 180), and potentially the nitro group (-NO₂, m/z 179).

Reactivity and Chemical Logic

The chemical reactivity of **4-(Methoxycarbonyl)-2-nitrobenzoic acid** is governed by its three key functional groups: the carboxylic acid, the nitro group, and the methyl ester.

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **4-(Methoxycarbonyl)-2-nitrobenzoic acid**.

- **Carboxylic Acid Group:** This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation. These reactions provide a handle for further molecular elaboration.
- **Nitro Group:** The nitro group is a versatile functional group that can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in the synthesis of many pharmaceutical and dye intermediates, as it introduces a nucleophilic amino group.
- **Aromatic Ring:** The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Applications in Research and Development

Substituted nitrobenzoic acids are crucial intermediates in various fields of chemical synthesis.

- **Pharmaceutical Synthesis:** The reduction of the nitro group to an amine provides a key intermediate for the synthesis of a wide range of biologically active molecules. The resulting aminobenzoic acid derivatives are precursors to various pharmaceuticals.

- **Dye and Pigment Industry:** Nitroaromatic compounds are often used in the synthesis of dyes and pigments. The nitro group acts as a chromophore, and its conversion to an amino group allows for diazotization and coupling reactions to produce azo dyes. For instance, the related compound 2-Nitroterephthalic Acid-1-Methyl Ester is a precursor for Pigment Red 188.[3]
- **Materials Science:** The rigid, substituted aromatic core of this molecule can be incorporated into polymers and other materials to impart specific thermal or electronic properties.

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for 2-NITRO-4-METHOXYCARBONYL BENZOIC ACID (CAS 55737-66-1).[4] As with all laboratory chemicals, it should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.
- **Handling:** Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed.

First Aid Measures:

- **If on Skin:** Wash with plenty of soap and water.
- **If Inhaled:** Remove person to fresh air and keep comfortable for breathing.
- **If in Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- **If Swallowed:** Call a POISON CENTER or doctor if you feel unwell.

Conclusion

4-(Methoxycarbonyl)-2-nitrobenzoic acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for the

synthesis of complex molecules in the pharmaceutical, dye, and materials science industries. While detailed experimental data for this specific compound is not extensively documented in public literature, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups and analogous structures. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Methoxycarbonyl)-2-nitrobenzoic acid | C9H7NO6 | CID 21906474 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-NITRO-4-METHOXYCARBONYL BENZOIC ACID | 55737-66-1 [chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603837#4-methoxycarbonyl-2-nitrobenzoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com